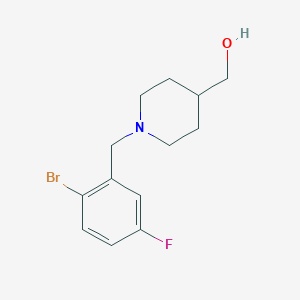![molecular formula C14H23N3 B1464997 [1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine CAS No. 1172567-69-9](/img/structure/B1464997.png)
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylpropan-2-amine moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
The synthesis of [1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine typically involves the condensation of 4-methylpiperazine with a suitable phenylpropan-2-amine precursor. One common synthetic route includes the reaction of 4-methylpiperazine with 1-phenyl-2-bromoethane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
作用機序
The mechanism of action of [1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, which may result in different biological activities and chemical reactivity.
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-one:
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-carboxylic acid: The carboxylic acid group in this compound can influence its solubility, reactivity, and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1172567-69-9 |
|---|---|
分子式 |
C14H23N3 |
分子量 |
233.35 g/mol |
IUPAC名 |
1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C14H23N3/c1-12(15)14(13-6-4-3-5-7-13)17-10-8-16(2)9-11-17/h3-7,12,14H,8-11,15H2,1-2H3 |
InChIキー |
OAIJBTNKFXKXQR-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)N |
正規SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)


![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
